Tert-butyl 1-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Description
This compound is a spirocyclic diaza derivative featuring a diazaspiro[4.5]decane core with three key functional groups:
- tert-Butyl carboxylate at position 8 (providing steric bulk and stability).
- Hydroxymethyl group at position 1 (enhancing solubility and enabling further derivatization).
- Ketone at position 3 (a reactive site for nucleophilic additions or reductions).
It is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly for kinase inhibitors and RAS pathway modulators (e.g., Elironrasib/RMC-6291) .
Properties
IUPAC Name |
tert-butyl 1-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-13(2,3)20-12(19)16-6-4-14(5-7-16)8-11(18)15-10(14)9-17/h10,17H,4-9H2,1-3H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBBTHBVNCACNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)NC2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301118667 | |
| Record name | 2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 1-(hydroxymethyl)-3-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301118667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357353-90-2 | |
| Record name | 2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 1-(hydroxymethyl)-3-oxo-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1357353-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 1-(hydroxymethyl)-3-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301118667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Tert-butyl 1-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS No. 1357353-90-2) is a synthetic compound belonging to the class of diazaspiro compounds, characterized by a unique spirocyclic structure that may contribute to its biological activity. This article reviews the biological activities associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H24N2O4
- Molecular Weight : 284.35 g/mol
- CAS Number : 1357353-90-2
- Purity : ≥98% .
Anticancer Activity
Recent studies have indicated that compounds with spirocyclic structures, like this compound, exhibit significant anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.
-
Cell Line Studies :
- In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including prostate cancer (PC3 and DU145) and breast cancer (MCF-7) cells.
- The half-maximal inhibitory concentration (IC50) values were found to be in the range of 20–40 µM for these cell lines, indicating moderate to high potency .
- Mechanism of Action :
Antimicrobial Activity
This compound has demonstrated promising antibacterial and antifungal activities.
- Antibacterial Efficacy :
- Antifungal Properties :
Structure-Activity Relationship (SAR)
The unique spirocyclic structure of this compound is believed to play a crucial role in its biological activity. Variations in substituents on the spiro framework can significantly influence the potency and selectivity of the compound against different biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C14H24N2O4 |
| Molecular Weight | 284.35 g/mol |
| CAS Number | 1357353-90-2 |
| Anticancer IC50 (PC3) | ~20 µM |
| Antibacterial MIC | Comparable to Ciprofloxacin |
Case Studies
Several case studies have reported on the biological activity of compounds related to this compound:
- Cytotoxicity Studies :
- In Vivo Studies :
Scientific Research Applications
The compound features a spirocyclic structure that contributes to its stability and reactivity. The presence of both carbonyl and hydroxymethyl groups allows for diverse chemical transformations, making it suitable for various synthetic applications.
Synthetic Chemistry
Tert-butyl 1-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate is utilized as a key intermediate in the synthesis of various bioactive molecules. Its ability to undergo nucleophilic substitutions and cyclization reactions makes it an essential building block in organic synthesis.
Case Study: Synthesis of Bioactive Compounds
A study demonstrated the use of this compound in synthesizing novel anti-cancer agents. By modifying the spirocyclic structure, researchers were able to enhance the biological activity against specific cancer cell lines, showcasing its potential in drug development.
Medicinal Chemistry
The compound's structural features lend themselves to medicinal chemistry applications, particularly in designing new pharmaceuticals targeting neurodegenerative diseases and cancer.
Case Study: Neuroprotective Agents
Research has indicated that derivatives of this compound exhibit neuroprotective properties. These derivatives were tested in vitro for their ability to inhibit apoptosis in neuronal cells, demonstrating promising results for future therapeutic applications.
Material Science
In material science, this compound can be used as a precursor for synthesizing polymers with specific mechanical properties. Its functional groups allow for cross-linking reactions that can enhance material strength and durability.
Case Study: Polymer Development
A recent investigation focused on using this compound to create biodegradable polymers. The resulting materials showed improved mechanical properties while maintaining environmental sustainability, indicating its potential for use in eco-friendly packaging solutions.
Comparison with Similar Compounds
Core Structural Variations
Impact of Substituent Position :
Physicochemical Properties
Key Observations :
- The hydroxymethyl group reduces lipophilicity (lower LogP) compared to non-hydroxylated analogs, enhancing aqueous solubility .
- tert-Butyl esters generally improve metabolic stability, critical for oral bioavailability in drug candidates .
Preparation Methods
Starting Materials and Initial Steps
The synthetic pathway often begins with commercially available or easily synthesized precursors such as 1-toluate-4-piperidone or ethyl malonate derivatives. For example, ethyl malonate is reacted in ethanol under reflux with ammonium acetate to form an intermediate compound, which is then isolated and purified (yield ~41%).
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Ethyl malonate, ethanol, ammonium acetate, reflux 5 h | Intermediate compound 2 | 41 | TLC monitoring; neutralization and extraction |
Reduction and Functional Group Transformations
The intermediate is subjected to reduction using lithium borohydride in tetrahydrofuran at 0–70 °C for 2.5 hours, producing a hydroxyl-containing intermediate (compound 3) with near quantitative yield (100%).
Subsequently, compound 3 undergoes tosylation via reaction with p-toluenesulfonyl chloride and triethylamine in dichloromethane at room temperature for 12 hours to yield a tosylated intermediate (compound 4).
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 2 | Lithium borohydride, THF, 0–70 °C, 2.5 h | Compound 3 | 100 | Yellow oil; TLC confirms completion |
| 3 | p-Toluenesulfonyl chloride, triethylamine, DCM, 25 °C, 12 h | Compound 4 | 100 | Tosylation step; extraction and drying |
Ring Closure and Further Reduction
Ring closure to form the diazaspiro structure is achieved by treating compound 4 with cesium carbonate and potassium iodide in acetonitrile at 25–90 °C for 3 hours, yielding compound 5 with ~70% yield.
This is followed by reduction of compound 5 using magnesium turnings in methanol at 25–80 °C for 1 hour, producing compound 6 (a key intermediate with the spirocyclic ring and hydroxymethyl group) in quantitative yield.
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 4 | Cs2CO3, KI, acetonitrile, 25–90 °C, 3 h | Compound 5 | 70 | Ring closure confirmed by TLC |
| 5 | Mg turnings, methanol, 25–80 °C, 1 h | Compound 6 | 100 | Vigorous reaction; yellow oil product |
Protection and Final Steps
The hydroxyl group is protected by reaction with Boc anhydride and potassium carbonate in dichloromethane at room temperature for 12 hours to form a Boc-protected intermediate (compound 7). The final step involves catalytic hydrogenation using palladium on carbon in methanol at room temperature for 3 hours to yield the target tert-butyl 1-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (compound 8).
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 6 | Boc anhydride, K2CO3, DCM, 25 °C, 12 h | Compound 7 | Not specified | Protection of amine/hydroxyl groups |
| 7 | Pd/C, MeOH, 25 °C, 3 h | Target compound 8 | Not specified | Final hydrogenation and purification |
Summary Table of Preparation Steps
| Step | Reaction Type | Key Reagents/Conditions | Product/Intermediate | Yield (%) |
|---|---|---|---|---|
| 1 | Condensation | Ethyl malonate, ethanol, ammonium acetate, reflux | Intermediate 2 | 41 |
| 2 | Reduction | Lithium borohydride, THF, 0–70 °C | Compound 3 | 100 |
| 3 | Tosylation | p-Toluenesulfonyl chloride, triethylamine, DCM, 25 °C | Compound 4 | 100 |
| 4 | Ring closure | Cs2CO3, KI, acetonitrile, 25–90 °C | Compound 5 | 70 |
| 5 | Reduction | Mg turnings, methanol, 25–80 °C | Compound 6 | 100 |
| 6 | Protection | Boc anhydride, K2CO3, DCM, 25 °C | Compound 7 | Not specified |
| 7 | Catalytic hydrogenation | Pd/C, methanol, 25 °C | Target compound (this compound) | Not specified |
Research Findings and Considerations
- The synthetic route is designed for scalability, employing readily available reagents and mild reaction conditions.
- The use of lithium borohydride and magnesium turnings for selective reductions ensures high yields and minimal side reactions.
- The ring closure step using cesium carbonate and potassium iodide is critical for forming the spirocyclic framework.
- Protection of functional groups with tert-butyl (Boc) esters facilitates purification and stability during subsequent steps.
- The overall sequence balances reaction efficiency with operational simplicity, making it suitable for industrial adaptation.
- TLC monitoring and chromatographic purification are essential throughout to ensure product purity and reaction completion.
Q & A
Q. What are the key structural features and physicochemical properties of tert-butyl 1-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate?
The compound is a spirocyclic amide with a molecular formula of (average mass: 254.33 g/mol). Key features include a bicyclic spiro[4.5]decane core, a tert-butoxycarbonyl (Boc) protecting group, and a hydroxymethyl substituent at the 1-position. Physicochemical properties include a density of 1.15 g/cm³, boiling point of 425°C, and a calculated logP (hydrophobicity) of ~2.5, indicating moderate lipophilicity .
Q. What synthetic strategies are commonly employed to construct the spirocyclic framework of this compound?
A validated approach involves reductive amination of a piperidone precursor followed by ring-closure to form the spirocyclic core. For example, ethyl 3-oxo-2,8-diazaspiro[4.5]decane-4-carboxylate analogs are synthesized via cyclization of diaminoethyl intermediates, leveraging literature procedures for spiroannulation . The Boc group is typically introduced via carbamate-forming reactions with tert-butyl chloroformate under basic conditions.
Q. How is the compound characterized spectroscopically, and what analytical methods are recommended?
- NMR : - and -NMR are critical for confirming the spirocyclic structure, with distinct signals for the Boc group (e.g., δ ~1.4 ppm for tert-butyl protons) and hydroxymethyl protons (δ ~3.5–4.0 ppm).
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion (e.g., m/z 254.1630 for [M+H]).
- X-ray Crystallography : For unambiguous structural confirmation, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, particularly for resolving stereochemical ambiguities in spiro systems .
Advanced Research Questions
Q. What challenges arise in achieving regioselectivity during functionalization of the spirocyclic scaffold?
The steric and electronic environment of the spiro system complicates selective modifications. For instance, the hydroxymethyl group at the 1-position may participate in hydrogen bonding, influencing reactivity. Studies on analogous compounds (e.g., tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate) reveal that alkylation or acylation reactions often require controlled reaction conditions (e.g., low temperatures, bulky bases) to avoid side reactions at the lactam nitrogen or spiro junction .
Q. How can computational methods aid in predicting the compound’s reactivity or binding properties?
Density Functional Theory (DFT) calculations can model the spirocyclic conformation and identify reactive sites. For example, the electron-deficient lactam carbonyl (3-oxo group) is prone to nucleophilic attack, while the Boc group enhances solubility for biological assays. Molecular docking studies with related spiro compounds (e.g., DDR1 inhibitors) suggest potential applications in targeting protein-protein interactions .
Q. What strategies address discrepancies in spectroscopic data during structural elucidation?
- Contradictory NMR Assignments : Use 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations between the hydroxymethyl protons and the lactam carbonyl can confirm connectivity.
- Crystallographic Refinement Issues : If X-ray data quality is poor (e.g., due to twinning), SHELXD or SHELXE can improve phase determination, especially for high-resolution datasets .
Q. How does the compound’s stability vary under different storage or reaction conditions?
The Boc group is labile under acidic conditions (e.g., TFA in DCM), while the hydroxymethyl moiety may oxidize under prolonged exposure to air. Stability studies on similar compounds recommend storage at 2–8°C in inert atmospheres and avoidance of protic solvents in reactions requiring Boc retention .
Methodological Considerations
Q. What protocols optimize the synthesis of tert-butyl-protected spirocyclic derivatives?
- Stepwise Protection : Introduce the Boc group early to shield the amine during subsequent steps.
- Cyclization Catalysts : Use Lewis acids (e.g., ZnCl) to promote spiroannulation efficiency.
- Purification : Reverse-phase HPLC or silica gel chromatography (eluent: EtOAc/hexane gradients) resolves diastereomers or byproducts .
Q. How can researchers validate the compound’s purity and identity in absence of commercial standards?
- HPLC-MS : Use a C18 column with UV detection at 210–254 nm and HRMS for purity assessment.
- Chiral Analysis : If stereocenters are present, chiral stationary phases (e.g., Chiralpak AD-H) confirm enantiomeric excess .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
